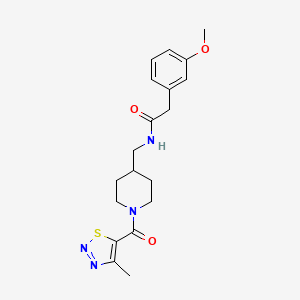
2-(3-methoxyphenyl)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methoxyphenyl)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-methoxyphenyl)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide is a novel derivative that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold has been associated with significant antimicrobial properties. Studies indicate that derivatives of this scaffold exhibit potent activity against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) values for some thiadiazole derivatives have been reported as low as 0.22 to 0.25 μg/mL , demonstrating strong efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research has highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. The compound under investigation has shown promising results in inhibiting the growth of cancer cell lines:
- In vitro studies indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin .
Anti-inflammatory Activity
The anti-inflammatory properties of compounds containing the thiadiazole ring are well-documented. The compound may exert its effects by inhibiting pro-inflammatory mediators:
- Studies have shown that compounds with similar structures can significantly reduce nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), indicating their potential use in treating inflammatory diseases .
Antioxidant Activity
Antioxidant activity is another critical aspect of the biological profile of this compound. The presence of methoxy and thiadiazole groups may enhance its ability to scavenge free radicals:
- In vitro assays have demonstrated that certain acetamide derivatives possess strong antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities of acetamide derivatives and their potential therapeutic applications:
- Study on Antioxidant Activity : A study synthesized various acetamide derivatives and evaluated their antioxidant properties using DPPH and ABTS assays. The results indicated significant radical scavenging activity for compounds similar to the one discussed .
- Anticancer Evaluation : Another research effort focused on the anticancer activity of thiadiazole derivatives against multiple cancer cell lines, revealing that modifications at specific positions on the thiadiazole ring can enhance cytotoxicity .
科学的研究の応用
Antimycobacterial Activity
Recent studies have highlighted the compound's potential as an antimycobacterial agent. In particular, derivatives containing a thiadiazole moiety have shown significant activity against Mycobacterium tuberculosis:
- Minimum Inhibitory Concentrations (MIC) : Compounds with similar structures demonstrated MIC values ranging from 0.07 to 0.32 µM, comparable to the standard drug isoniazid .
- Selectivity Index : The selectivity index (SI) for some derivatives was notably high, indicating low cytotoxicity against human cell lines while maintaining efficacy against bacterial strains .
Anticancer Properties
The anticancer potential of compounds related to 2-(3-methoxyphenyl)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide has been explored extensively:
- Cytotoxicity Assays : Studies have shown that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, including prostate (PC3), neuroblastoma (SKNMC), and colon cancer (HT29) cells. For instance, a derivative demonstrated an IC50 of 22.19 µM against PC3 cells .
- Mechanism of Action : The presence of the methoxy group on the phenyl ring has been linked to enhanced inhibitory potency, suggesting that structural modifications can optimize anticancer activity .
Anticonvulsant Activity
Compounds featuring thiadiazole and related structures have also been investigated for their anticonvulsant properties:
- Effective Doses : Certain analogues showed median effective doses significantly lower than standard treatments like ethosuximide, indicating their potential as anticonvulsant agents .
- Structure-Activity Relationship (SAR) : The SAR studies revealed that specific substitutions on the phenyl and thiadiazole rings are critical for enhancing anticonvulsant activity .
Summary of Findings
The following table summarizes key findings regarding the applications of this compound:
| Application | Activity Description | Key Findings |
|---|---|---|
| Antimycobacterial | Effective against M. tuberculosis | MIC values: 0.07 - 0.32 µM; High selectivity index |
| Anticancer | Cytotoxic effects on various cancer cell lines | IC50 against PC3: 22.19 µM; Enhanced potency with methoxy group |
| Anticonvulsant | Significant anticonvulsant properties | Median effective doses lower than ethosuximide |
特性
IUPAC Name |
2-(3-methoxyphenyl)-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-13-18(27-22-21-13)19(25)23-8-6-14(7-9-23)12-20-17(24)11-15-4-3-5-16(10-15)26-2/h3-5,10,14H,6-9,11-12H2,1-2H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBBHZSMQOTYMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)CC3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













